molecular formula C22H28O7 B591209 8beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide CAS No. 109770-86-7

8beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide

Cat. No.: B591209
CAS No.: 109770-86-7
M. Wt: 404.459
InChI Key: CUJJANFZVGSCSV-GTOUVVHCSA-N
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Description

8beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide, also known as compound 5, is a sesquiterpene lactone . It can be isolated from Stevia alpina var. glutinosa . The compound has a molecular formula of C22H28O7 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: O=C(/C(CO)=C/COC©=O)OC@H=C/CC1)C@([H])C@([H])OC2=O . The compound belongs to the class of sesquiterpenes .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 404.45 . It is a type of sesquiterpenoid and is physically described as a powder .

Scientific Research Applications

Analysis and Identification Techniques

A study by Yang et al. (2010) developed a method using High-performance liquid chromatography-photodiode array detection-electrospray ionization-tandem mass spectrometry (HPLC-PDA-ESI-MS/MS) to analyze germacrane sesquiterpene lactones, including compounds structurally related to 8beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide, in Eupatorium lindleyanum. This method is significant for the rapid and accurate identification of these lactones in medicinal plants (Yang et al., 2010).

Biological Activities and Therapeutic Potential

  • Antidiabetic and Hypolipidemic Effects : Eliza et al. (2009) isolated costunolide from Costus speciosus and demonstrated its normoglycemic and hypolipidemic activities in streptozotocin-induced diabetic rats, suggesting its therapeutic potential in diabetes management (Eliza et al., 2009).

  • Anticancer Properties : Kim and Choi (2019) reviewed the diverse therapeutic potential of costunolide, including its anticancer activities. The compound has been investigated for its effects on various cancer types, supported by mechanistic details such as modulation of intracellular signaling pathways (Kim & Choi, 2019).

  • Osteoblast Differentiation : Jeon et al. (2017) found that costunolide increases osteoblast differentiation in C3H10T1/2 cells, suggesting its potential in bone health and osteoporosis treatment (Jeon et al., 2017).

  • Antioxidant Activity : Eliza et al. (2010) studied the antioxidant properties of costunolide, indicating its role in alleviating oxidative stress, which is critical in various chronic diseases (Eliza et al., 2010).

  • Apoptosis Induction in Cancer Cells : Research by Rasul et al. (2013) and Lee et al. (2001) showed that costunolide induces apoptosis in cancer cells through mechanisms involving ROS generation and mitochondrial dysfunction, highlighting its potential as a cancer therapeutic agent (Rasul et al., 2013), (Lee et al., 2001).

  • Neuroactive Properties : Yamanaka et al. (2020) discovered that 8beta-(4'-Hydroxytigloyloxy) costunolide acts as an orexin antagonist, suggesting its potential in treating disorders related to the central nervous system (Yamanaka et al., 2020).

Safety and Hazards

Users are advised to avoid contact with eyes, skin, and clothing. Ingestion and inhalation should be avoided. It is also recommended to keep away from sources of ignition and avoid prolonged or repeated exposure .

Properties

IUPAC Name

(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-acetyloxy-2-(hydroxymethyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O7/c1-13-6-5-7-14(2)11-19(20-15(3)21(25)28-18(20)10-13)29-22(26)17(12-23)8-9-27-16(4)24/h7-8,10,18-20,23H,3,5-6,9,11-12H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJJANFZVGSCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(CC(=CCC1)C)OC(=O)C(=CCOC(=O)C)CO)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide
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8beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide
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8beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide
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8beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide
Reactant of Route 5
8beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide
Reactant of Route 6
8beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide

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